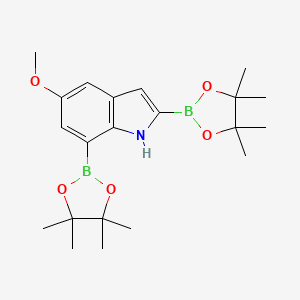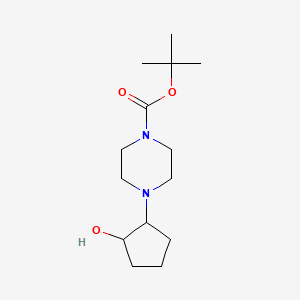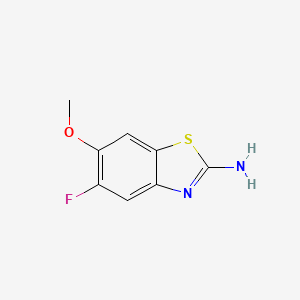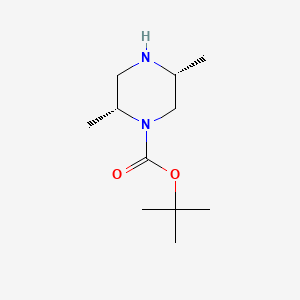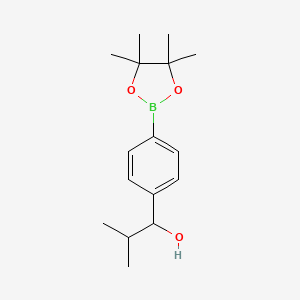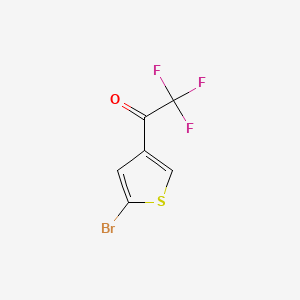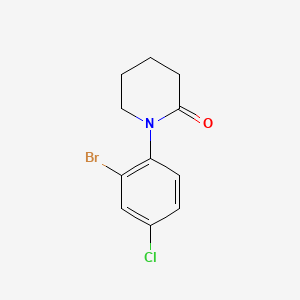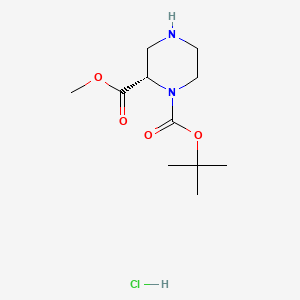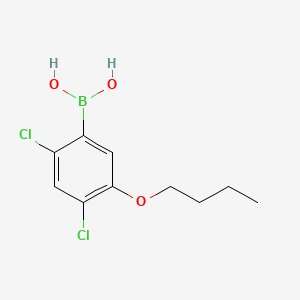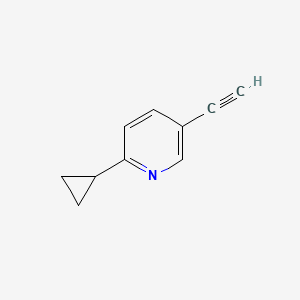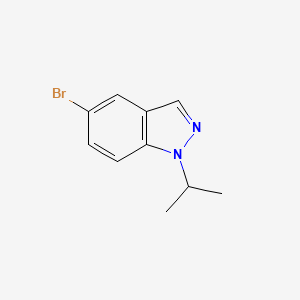
4-Bromomethyl-3-fluoropyridine
Overview
Description
4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis
4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
1. Deprotonation and Cross-Coupling Reactions
4-Bromomethyl-3-fluoropyridine plays a crucial role in the deprotonation of fluoro aromatics, leading to the formation of lithium arylmagnesates. These lithium arylmagnesates are pivotal in cross-coupling reactions, as demonstrated in the study by Awad et al. (2004), where 3-fluoropyridine was deprotonated to form lithium arylmagnesates that were trapped with electrophiles or involved in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).
2. Synthesis of Substituted Fluoropyridines
The synthesis of substituted fluoropyridines is another application of 4-bromomethyl-3-fluoropyridine. Sutherland and Gallagher (2003) described a method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid from 5-bromo-2-fluoropyridine, which was then used in Suzuki reactions to produce various substituted fluoropyridines. This process highlights the versatility of 4-bromomethyl-3-fluoropyridine in synthesizing complex organic compounds (Sutherland & Gallagher, 2003).
3. Vibrational Spectroscopy Studies
In vibrational spectroscopy, 4-bromomethyl-3-fluoropyridine contributes to the understanding of the spectral characteristics of monosubstituted pyridines. Green et al. (1963) conducted a study where they measured and fully assigned the frequencies in the infra-red and Raman spectra of various substituted pyridines, including 4-bromomethyl-3-fluoropyridine. This research aids in the deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTARAIMDJZXDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-fluoropyridine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

